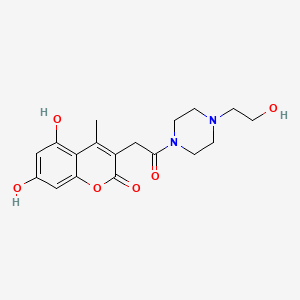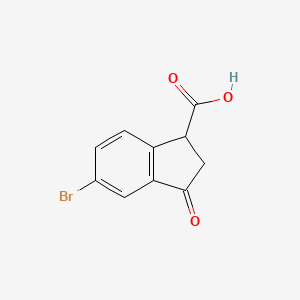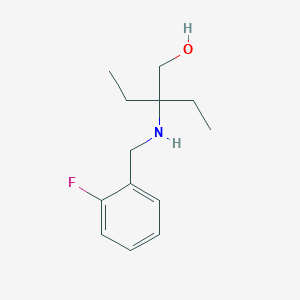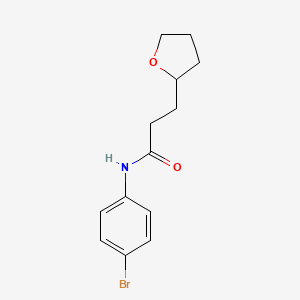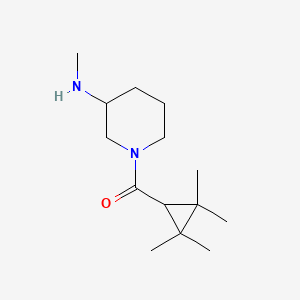
(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic compound with a complex structure that includes a piperidine ring and a tetramethylcyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(methylamino)piperidine with 2,2,3,3-tetramethylcyclopropylcarbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The tetramethylcyclopropyl group may influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
(2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone: Similar structure but with a chloropyridine group instead of the tetramethylcyclopropyl group.
2-(Aminomethyl)piperidine: Contains a piperidine ring but lacks the tetramethylcyclopropyl group.
Uniqueness
(3-(Methylamino)piperidin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is unique due to the presence of the tetramethylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can affect the compound’s reactivity, binding affinity, and overall chemical behavior.
特性
分子式 |
C14H26N2O |
|---|---|
分子量 |
238.37 g/mol |
IUPAC名 |
[3-(methylamino)piperidin-1-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C14H26N2O/c1-13(2)11(14(13,3)4)12(17)16-8-6-7-10(9-16)15-5/h10-11,15H,6-9H2,1-5H3 |
InChIキー |
ATZSVIAVVSFJQO-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)C(=O)N2CCCC(C2)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


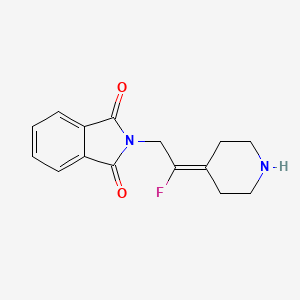
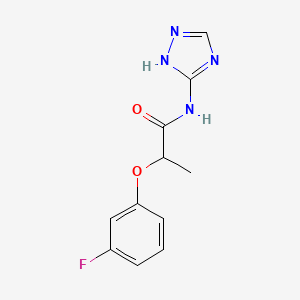
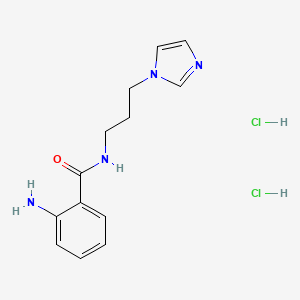
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
